Z-Ser-obzl

Catalog No.
S760091
CAS No.
21209-51-8
M.F
C18H19NO5
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Ser-obzl

CAS Number

21209-51-8

Product Name

Z-Ser-obzl

IUPAC Name

benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1

InChI Key

MHHDPGHZHFJLBZ-INIZCTEOSA-N

SMILES

Array

Synonyms

Z-SER-OBZL;21209-51-8;Cbz-Ser-OBzl;N-Cbz-L-serinebenzylester;N-Z-L-Serinebenzylester;(S)-Benzyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate;ST080592;L-Serine,N-[(phenylmethoxy)carbonyl]-,phenylmethylester;phenylmethyl(2S)-3-hydroxy-2-[(phenylmethoxy)carbonylamino]propanoate;PubChem19038;Z-L-serinebenzylester;533122_ALDRICH;SCHEMBL2677964;CTK4E6103;MolPort-003-936-063;ZINC1596719;0813AB;CZ-057;MFCD00037824;SBB064216;ZINC01596719;N-Carbobenzoxy-L-serineBenzylEster;AKOS015889964;AKOS015924163;AM82231

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2

Z-Ser-obzl (N-Benzyloxycarbonyl-L-serine benzyl ester) is a highly specialized, orthogonally protected amino acid building block. In this molecule, the N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected as a benzyl (OBzl) ester, leaving the side-chain hydroxyl group completely free and reactive [1]. This specific protection scheme is highly valued in procurement for complex peptide synthesis because both the Z and OBzl groups can be cleaved simultaneously under mild, neutral catalytic hydrogenation conditions[2]. As a stable, crystalline solid, it provides a reliable foundation for synthesizing O-linked glycopeptides, phosphopeptides, and depsipeptides where the peptide backbone must remain locked during side-chain functionalization.

Substituting Z-Ser-obzl with standard Solid-Phase Peptide Synthesis (SPPS) building blocks, such as Fmoc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH, introduces critical orthogonality failures during complex syntheses [1]. Standard building blocks require harsh acidic conditions (e.g., Trifluoroacetic acid or Hydrogen fluoride) to remove side-chain or N-terminal protecting groups. If the target molecule contains acid-labile O-glycosidic linkages or sensitive O-phosphates, these acidic deprotection steps will degrade the functionalized side chain, drastically reducing final yields. Z-Ser-obzl avoids this fundamental bottleneck because its backbone protecting groups are immune to the Lewis acids used during glycosylation, yet both can be removed simultaneously via mild catalytic hydrogenation (Pd/C, H2), completely bypassing the need for destructive acidic cleavage [1].

Simultaneous Deprotection Efficiency vs. Boc-Ser-OBzl

A primary procurement advantage of Z-Ser-obzl is its capacity for single-step global deprotection. Both the N-terminal Z group and the C-terminal OBzl group are cleaved simultaneously using catalytic hydrogenation (H2, Pd/C) under neutral conditions[1]. In contrast, using Boc-Ser-OBzl requires a two-step deprotection protocol: TFA to remove the Boc group and H2/Pd to remove the OBzl group. This single-step neutral cleavage prevents the degradation of delicate, acid-labile side-chain modifications.

Evidence DimensionDeprotection steps and conditions
Target Compound Data1 step (H2, Pd/C) under neutral conditions
Comparator Or BaselineBoc-Ser-OBzl (2 steps: TFA then H2/Pd, or harsh HF)
Quantified DifferenceElimination of 1 synthetic step and complete avoidance of strong acids
ConditionsGlobal deprotection of O-functionalized serine derivatives

Eliminating TFA/HF exposure prevents the degradation of acid-labile O-glycans or depsipeptide ester bonds, drastically improving final yield and process efficiency.

Solution-Phase O-Glycosylation Yield vs. On-Resin SPPS

Z-Ser-obzl is highly optimized for solution-phase O-glycosylation. Research demonstrates that reacting Z-Ser-obzl with glycosyl chlorides in the presence of AgOTf yields stereoselective O-glycosides at approximately 73% yield [1]. Conversely, attempting direct on-resin O-glycosylation using standard Fmoc-SPPS often results in significantly lower yields (frequently <40%) due to steric hindrance within the resin matrix. The use of Z-Ser-obzl allows for the efficient preparation of pure glycosylated building blocks prior to peptide assembly.

Evidence DimensionStereoselective O-glycosylation yield
Target Compound Data~73% yield in solution phase
Comparator Or BaselineStandard on-resin SPPS glycosylation (<40% typical yield)
Quantified Difference>30% higher absolute yield for the glycosylation step
ConditionsKoenigs-Knorr type glycosylation with Lewis acid promoters (e.g., AgOTf)

Procuring Z-Ser-obzl for solution-phase pre-glycosylation is more cost-effective than attempting low-yield on-resin glycosylation with expensive carbohydrate donors.

Material Handling and Purity Reproducibility

Physical state is a critical procurement factor for scale-up. Z-Ser-obzl is a well-defined crystalline solid with a melting point of 83-86 °C [1]. In contrast, many alternative partially protected serine derivatives (such as certain alkyl esters or side-chain modified variants) present as viscous oils. The crystalline nature of Z-Ser-obzl ensures higher weighing accuracy, easier purification via recrystallization, and superior batch-to-batch reproducibility.

Evidence DimensionPhysical state and handling
Target Compound DataCrystalline solid (mp 83-86 °C)
Comparator Or BaselineAlternative partially protected serine esters (viscous oils)
Quantified DifferenceDefined melting point vs. amorphous/oil state
ConditionsStandard laboratory ambient handling and storage

Solid-state building blocks ensure higher weighing accuracy, easier recrystallization, and better batch-to-batch reproducibility in scale-up syntheses.

Synthesis of Acid-Labile O-Glycopeptides

Z-Ser-obzl is the right choice for constructing mucin-type O-glycopeptides where the O-glycosidic bond is highly sensitive to acid. Because the Z and OBzl groups allow for final deprotection via mild hydrogenolysis, the integrity of the delicate carbohydrate-peptide linkage is preserved, avoiding the degradation seen with TFA-based Fmoc strategies [1].

Preparation of Depsipeptides via O-Acylation

When forming ester bonds on the serine side chain to create depsipeptides, Z-Ser-obzl provides a locked N- and C-terminus that prevents unwanted polymerization. The subsequent neutral deprotection ensures that the newly formed, base- and acid-sensitive ester linkage remains intact [2].

Solution-Phase Phosphopeptide Synthesis

Z-Ser-obzl acts as a precise, soluble acceptor for O-phosphorylation using phosphoramidite chemistry. It is specifically procured for workflows where the phosphate group must not be prematurely cleaved by the acidic deprotection steps standard in solid-phase synthesis [1].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

329.12632271 Da

Monoisotopic Mass

329.12632271 Da

Heavy Atom Count

24

Wikipedia

N-(Benzyloxycarbonyl)-L-serine benzyl ester

Dates

Last modified: 08-15-2023

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